molecular formula C9H13ClN2O B11898078 3-Chloro-5-(neopentyloxy)pyridazine CAS No. 1346691-22-2

3-Chloro-5-(neopentyloxy)pyridazine

Cat. No.: B11898078
CAS No.: 1346691-22-2
M. Wt: 200.66 g/mol
InChI Key: OHGUFOLHAGPBOW-UHFFFAOYSA-N
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Description

3-Chloro-5-(neopentyloxy)pyridazine is a halogenated pyridazine derivative characterized by a neopentyloxy (2,2-dimethylpropoxy) substituent at the 5-position and a chlorine atom at the 3-position of the pyridazine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive chlorine atom and sterically bulky neopentyloxy group, which can influence regioselectivity in subsequent reactions .

Properties

CAS No.

1346691-22-2

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-5-(2,2-dimethylpropoxy)pyridazine

InChI

InChI=1S/C9H13ClN2O/c1-9(2,3)6-13-7-4-8(10)12-11-5-7/h4-5H,6H2,1-3H3

InChI Key

OHGUFOLHAGPBOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC(=NN=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(neopentyloxy)pyridazine typically involves the reaction of 3-chloropyridazine with neopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the neopentyloxy group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(neopentyloxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Cycloaddition: Dipolarophiles and catalysts under controlled temperature and pressure conditions.

Major Products

Mechanism of Action

The mechanism of action of 3-Chloro-5-(neopentyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The neopentyloxy group introduces significant steric hindrance compared to smaller substituents like cyclopropylmethoxy or trifluoromethyl. This may reduce reactivity in nucleophilic aromatic substitution but enhance selectivity in coupling reactions .
  • For instance, electron-withdrawing groups (e.g., CF₃) reduce basicity, while alkoxy groups (e.g., neopentyloxy) provide moderate electron donation .

Biological Activity

3-Chloro-5-(neopentyloxy)pyridazine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12ClN3O\text{C}_9\text{H}_{12}\text{ClN}_3\text{O}

This compound features a pyridazine ring with a chlorine atom at the 3-position and a neopentyloxy group at the 5-position, which may influence its biological interactions.

1. Antimicrobial Activity

Research has indicated that pyridazine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives for their activity against pathogenic bacteria and fungi. The results showed that certain pyridazine derivatives had potent inhibitory effects against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundTarget OrganismMIC (μM)
This compoundPseudomonas aeruginosa0.21
Other Pyridazine DerivativesEscherichia coliVaries

2. Cytotoxicity

The cytotoxic effects of this compound have been assessed using MTT assays on various cell lines, including HaCat and Balb/c 3T3 cells. The compound demonstrated promising cytotoxicity, suggesting its potential as an anticancer agent .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study focused on the cytotoxic effects of pyridazine derivatives:

  • Cell Lines Tested: HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast).
  • Findings: The compound exhibited significant cell viability reduction at specific concentrations, indicating its potential for further development in cancer therapy.

3. Anti-inflammatory Activity

Pyridazine derivatives have also shown anti-inflammatory properties. In vitro studies have reported that certain compounds can inhibit interleukin-β production in HL-60 cells stimulated with lipopolysaccharide . This suggests that this compound may play a role in modulating inflammatory responses.

Table 2: Anti-inflammatory Activity of Pyridazine Derivatives

CompoundInflammatory MarkerIC50 (μM)
This compoundIL-β ProductionVaries

The mechanisms underlying the biological activities of this compound are likely related to its ability to interact with specific molecular targets:

  • Antibacterial Activity: Molecular docking studies suggest strong binding interactions with DNA gyrase, which is crucial for bacterial DNA replication .
  • Cytotoxic Mechanism: The compound may induce apoptosis in cancer cells through various pathways, which requires further investigation.

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